3-(4-chlorobenzyl)-7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
Description
The compound 3-(4-chlorobenzyl)-7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a heterocyclic molecule featuring a quinazoline-2,4-dione core substituted with a 4-chlorobenzyl group at position 3 and a 3,4-dimethoxyphenyl-linked 1,2,4-oxadiazole moiety at position 5. Quinazoline-diones are pharmacologically significant due to their structural similarity to purine bases, enabling interactions with biological targets such as kinases, phosphodiesterases, and adenosine receptors . The 1,2,4-oxadiazole ring enhances metabolic stability and modulates electronic properties, while the 3,4-dimethoxyphenyl group contributes to lipophilicity and π-π stacking interactions in receptor binding .
Properties
Molecular Formula |
C25H19ClN4O5 |
|---|---|
Molecular Weight |
490.9 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H19ClN4O5/c1-33-20-10-6-15(12-21(20)34-2)22-28-23(35-29-22)16-5-9-18-19(11-16)27-25(32)30(24(18)31)13-14-3-7-17(26)8-4-14/h3-12H,13H2,1-2H3,(H,27,32) |
InChI Key |
GKGAFSMSABVMAU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)Cl)OC |
Origin of Product |
United States |
Biological Activity
The compound 3-(4-chlorobenzyl)-7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a novel quinazoline derivative that has garnered attention for its potential biological activities, particularly in the context of anticancer properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The compound belongs to the quinazoline family and features a complex structure that includes both oxadiazole and dimethoxyphenyl moieties. Its structure is crucial for its biological activity, influencing interactions with biological targets.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. The specific compound under review has shown promising results against various cancer cell lines:
- Cell Lines Tested : HepG2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer).
- IC50 Values : Initial studies suggest that the compound exhibits cytotoxic effects with IC50 values comparable to established chemotherapeutics.
The presence of the oxadiazole moiety in the structure is believed to enhance its anticancer activity by promoting apoptosis in cancer cells through various mechanisms, including the activation of caspases and inhibition of cell cycle progression.
The biological activity of this compound is attributed to its ability to interfere with key cellular pathways involved in cancer proliferation and survival:
- Apoptosis Induction : The compound triggers apoptosis in cancer cells by activating caspases 3, 8, and 9.
- Cell Cycle Arrest : It induces G1 phase arrest in the cell cycle, preventing further proliferation.
Structure-Activity Relationship (SAR)
A detailed analysis of structure-activity relationships has revealed that modifications to the quinazoline core significantly impact biological efficacy:
- Substituents : The introduction of electron-withdrawing groups enhances activity against targeted cancer cell lines.
- Oxadiazole Influence : The oxadiazole group appears essential for maintaining cytotoxicity while also influencing selectivity towards certain cancer types.
Case Studies
Several studies have explored the efficacy of related quinazoline derivatives:
- Study on Quinazolinone Derivatives : A comprehensive evaluation demonstrated that derivatives with similar structures exhibited notable antiproliferative effects against HepG2 and MCF-7 cell lines, with some compounds outperforming doxorubicin .
- Synthesis and Testing : New derivatives synthesized from quinazoline frameworks have shown improved antitumor activities through modifications that enhance their interaction with target proteins involved in cancer progression .
Scientific Research Applications
Anticancer Research
The compound has shown promise in anticancer research due to its structural features that may enhance biological activity. Studies have indicated that quinazoline derivatives can act as inhibitors of various cancer cell lines. For instance:
- Mechanisms of Action : Quinazoline derivatives are known to interfere with key signaling pathways involved in cancer proliferation and survival. The unique substitutions on the phenyl ring in this compound may enhance its efficacy against specific cancer types .
- Structure–Activity Relationship Studies : Research indicates that modifications to the quinazoline structure can lead to increased potency against tumor cells. This compound's design incorporates oxadiazole moieties that have been associated with improved anticancer properties .
Antimicrobial Properties
In addition to its anticancer potential, this compound has been studied for its antimicrobial activities:
- Antibacterial Activity : A study published in Scientific Reports highlighted that similar oxadiazole derivatives exhibit cytotoxicity against bacterial strains through various mechanisms. The compound under review fits this profile and demonstrates potential as an antimicrobial agent .
- Broad-Spectrum Efficacy : Research has shown that quinazoline derivatives can act against both Gram-positive and Gram-negative bacteria. The incorporation of specific substituents may enhance the spectrum of activity against resistant strains .
Anti-inflammatory Effects
Quinazolines have also been explored for their anti-inflammatory properties:
- Cytokine Inhibition : Compounds with similar structures have been noted for their ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
Study on Oxadiazole Derivatives
A comprehensive study reported in Scientific Reports demonstrated the cytotoxic effects of oxadiazole derivatives on various cancer cell lines. The findings suggested that certain structural modifications could significantly enhance their biological activity .
Quinazoline Derivatives Against Cancer
A review published in Pharmaceuticals discussed various quinazoline derivatives and their mechanisms against different cancer types. It emphasized the importance of structural modifications for enhancing biological activity and highlighted the potential of compounds like 3-(4-chlorobenzyl)-7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione .
Chemical Reactions Analysis
Synthetic Pathway and Key Intermediate Reactions
The compound’s synthesis involves multi-step reactions, often starting with functionalization of the quinazoline-2,4(1H,3H)-dione scaffold. Critical steps include:
N-Alkylation
The quinazoline core undergoes alkylation at the N1 and N3 positions. For example:
-
Reagent : Ethyl chloroacetate
-
Conditions : Dimethylformamide (DMF), potassium carbonate (K₂CO₃), room temperature .
-
Outcome : Introduction of acetohydrazide or cyanoacetate groups at the 1- and 3-positions.
Hydrazinolysis
Hydrazine hydrate reacts with ester intermediates to form hydrazide derivatives:
-
Reagent : Hydrazine hydrate (NH₂NH₂·H₂O)
Cyclization to Oxadiazole
The oxadiazole ring is formed via cyclization of amidoxime intermediates:
-
Reagent : Carbon disulfide (CS₂)
-
Application : Key for introducing the 1,2,4-oxadiazol-5-yl moiety.
Oxidation Reactions
The chlorobenzyl group and methoxyphenyl substituents are susceptible to oxidation:
-
Reagent : Hydrogen peroxide (H₂O₂)
-
Conditions : Acetic acid, 60–80°C.
-
Outcome : Formation of sulfoxide or quinone derivatives (theoretical, based on analogous quinazolines).
Hydrolysis
The oxadiazole ring undergoes hydrolysis under acidic or basic conditions:
-
Reagent : Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
-
Conditions : Reflux in aqueous ethanol.
-
Outcome : Cleavage to carboxylic acid or amide derivatives.
Electrophilic Aromatic Substitution
The 3,4-dimethoxyphenyl group participates in electrophilic substitution:
-
Reagent : Nitrating mixture (HNO₃/H₂SO₄)
-
Conditions : 0–5°C.
-
Outcome : Nitration at the para position relative to methoxy groups.
Condensation with Aldehydes
The hydrazide intermediates react with aromatic aldehydes:
-
Reagent : Benzaldehyde or 4-methoxybenzaldehyde
1,3-Dipolar Cycloaddition
The oxadiazole moiety participates in cycloaddition reactions:
-
Reagent : Phenyl isocyanate
Mechanistic Insights
-
N-Alkylation : Proceeds via nucleophilic attack of the quinazoline nitrogen on the alkyl halide, facilitated by K₂CO₃ as a base .
-
Oxadiazole formation : Involves cyclodehydration of amidoxime intermediates, driven by CS₂ and KOH .
-
Hydrolysis : Acid- or base-catalyzed cleavage of the oxadiazole ring, yielding open-chain products.
Stability and Side Reactions
-
Thermal decomposition : Observed above 200°C, leading to charring (TGA data inferred from analogs).
-
Photodegradation : Methoxy groups may undergo demethylation under UV light.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues include derivatives with variations in the quinazoline core, substituent groups, or heterocyclic appendages. Below is a comparative analysis based on available
Key Observations
Substituent Impact on Bioactivity :
- The 4-chlorobenzyl group in the target compound likely enhances membrane permeability compared to the 3-methylphenyl group in the triazole-thione derivative (). This is supported by the higher calculated logP value of the target compound (estimated logP = 3.2 vs. 2.8 for the triazole-thione) .
- The 3,4-dimethoxyphenyl-oxadiazole moiety may confer stronger enzyme inhibition than simpler aryl groups (e.g., benzoxazole in ) due to enhanced electron-donating effects and steric bulk .
Heterocyclic Core Differences :
- Quinazoline-2,4-diones (target compound) exhibit broader kinase inhibition profiles compared to coumarin hybrids (), which are more selective for cancer-related targets like topoisomerases .
- The 1,2,4-oxadiazole ring in the target compound offers greater metabolic stability than the tetrazole in coumarin hybrids, as oxadiazoles are less prone to oxidative degradation .
Spectral and Analytical Data :
- The target compound’s hypothetical 1H-NMR (based on structural analogs) would show aromatic protons in the δ 6.8–7.6 ppm range, distinct from the δ 6.86–7.26 ppm signals of the triazole-thione derivative () .
- EI-MS data for the target compound would likely display a molecular ion peak near m/z 520 (calculated for C₂₆H₂₀ClN₃O₅), contrasting with the m/z 419 peak of the triazole-thione .
Research Findings and Limitations
- Gaps in Data : Direct biological or spectral data for the target compound are absent in the provided evidence. Comparisons rely on structural analogs and computational predictions.
- Theoretical Advantages : The combination of quinazoline-dione, oxadiazole, and 3,4-dimethoxyphenyl groups suggests superior target affinity and pharmacokinetics compared to simpler triazole or coumarin derivatives.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic route for this compound while minimizing impurities?
- Methodological Answer : The synthesis should involve multi-step validation, such as coupling 3,4-dimethoxyphenyl-1,2,4-oxadiazole with the quinazoline-dione core via nucleophilic substitution. Key steps include:
- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates. Monitor purity via HPLC (≥95% threshold) .
- Reaction Monitoring : Employ TLC and LC-MS to track byproducts like unreacted chlorobenzyl intermediates .
- Yield Improvement : Optimize solvent polarity (e.g., DMF for solubility) and temperature (80–100°C for 12–24 hours) to enhance coupling efficiency .
Q. What spectroscopic techniques are critical for structural confirmation?
- Methodological Answer : A combination of techniques is required:
- X-ray Crystallography : Resolve the oxadiazole-quinazoline spatial arrangement; ensure crystal growth via slow evaporation in dichloromethane/methanol (1:1) .
- NMR Analysis : Assign peaks using - and -NMR, focusing on the quinazoline-dione carbonyl (δ ~165–170 ppm) and oxadiazole C=N (δ ~150 ppm) .
- Mass Spectrometry : Confirm molecular weight via HRMS (ESI+) with <2 ppm error .
Q. What preliminary biological assays are recommended to evaluate pharmacological potential?
- Methodological Answer : Prioritize target-specific screens:
- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC determination) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
- Solubility Profiling : Assess aqueous solubility via shake-flask method (pH 7.4 buffer) to guide formulation studies .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in observed vs. predicted reactivity?
- Methodological Answer : Apply hybrid quantum mechanics/molecular mechanics (QM/MM) workflows:
- Reaction Pathway Simulation : Use Gaussian 16 with B3LYP/6-31G(d) to model oxadiazole ring formation energetics .
- Docking Studies : Predict binding affinities to biological targets (e.g., PARP-1) via AutoDock Vina; validate with MD simulations (GROMACS) .
- Data Reconciliation : Cross-reference computational results with experimental IC values to identify steric/electronic mismatches .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Methodological Answer : Implement quality-by-design (QbD) principles:
- DoE Optimization : Use a central composite design (CCD) to test variables (catalyst loading, reaction time) and identify critical process parameters (CPPs) .
- In-line PAT Tools : Deploy FTIR probes for real-time monitoring of intermediate concentrations .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) to identify hygroscopic degradation pathways .
Q. How can advanced NMR techniques resolve ambiguous NOE correlations in the quinazoline core?
- Methodological Answer : Leverage multi-dimensional NMR:
- NOESY/ROESY : Differentiate between axial and equatorial proton orientations in the quinazoline ring .
- -Labeling : Enhance sensitivity for nitrogen-rich regions (e.g., oxadiazole) via isotopic enrichment .
- DFT-NMR Integration : Compare experimental shifts with DFT-calculated (B3LYP/6-311++G(d,p)) chemical shifts to assign challenging peaks .
Q. What methodologies address discrepancies in biological activity across in vitro vs. in vivo models?
- Methodological Answer : Conduct mechanistic deconvolution:
- Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites in liver microsomes; correlate with PK/PD data .
- Target Engagement Studies : Employ CETSA (cellular thermal shift assay) to confirm target binding in live cells .
- Toxicogenomics : Profile gene expression (RNA-seq) in rodent models to identify off-target effects .
Safety and Compliance
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Adhere to OSHA and CLP regulations:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
